4-(7-Ethoxy-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

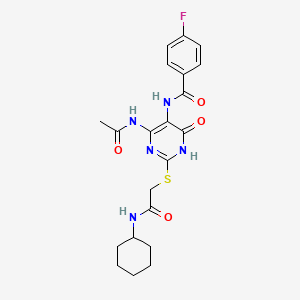

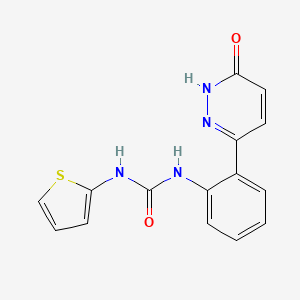

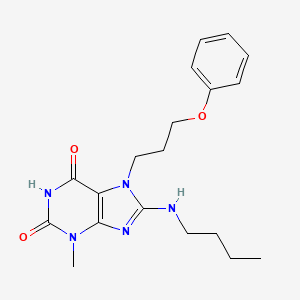

“4-(7-Ethoxy-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one” is a synthetic compound . It has a molecular formula of C21H18O4 and a molecular weight of 334.371 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a set of 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives was synthesized via the base-catalyzed Claisen-Schmidt reaction .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring attached to a chromen-2-one ring via an ethoxy bridge .Wissenschaftliche Forschungsanwendungen

Identification and Synthesis

- Research has identified and synthesized various isomers of aminopropylbenzofuran, including 5-APB and 6-APB, which are related to 4-(7-Ethoxy-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one. These compounds were separable by gas chromatography and liquid chromatography, confirming their identity in internet-purchased products (Stańczuk et al., 2013).

- An efficient synthesis of bibenzyl oxygen heterocycles, including non-natural 7-methoxy-5-(2-phenylethyl)chromen-2-one, was achieved from 3,5-dimethoxyphenylacetic acid (Kumbhar et al., 2007).

Biological and Pharmacological Applications

- Benzofuran derivatives have been studied for their potential as bioisosteres in hallucinogenic tryptamines. The benzofuran analogues of certain hallucinogens were evaluated for their affinity at serotonin receptors, indicating potential applications in the design of serotonin receptor ligands (Tomaszewski et al., 1992).

- New benzofuran derivatives showed potential in vitro anti-HIV-1 and HIV-2 activities, suggesting their use in developing antiviral therapies (Mubarak et al., 2007).

Chemical Synthesis and Analysis

- A study described a concise, one-pot synthesis of sulfonyl benzofuran-3-ones and chroman-4-ones, demonstrating an efficient method for generating carbon-oxygen and carbon-carbon bonds (Chang et al., 2018).

- Carbenium ion reactions on unsaturated carbon led to the formation of benzofurans via vinyl cations, providing insights into the mechanisms of solvolytic reactions and intramolecular cyclization (Sonoda et al., 1976).

Emerging Applications in Antimicrobial Therapy

- Benzofuran and its derivatives, due to their structural features and biological activities, have emerged as promising structures for developing antimicrobial agents. These compounds are being explored for their effectiveness against various microbes and for their potential in drug discovery (Hiremathad et al., 2015).

Zukünftige Richtungen

Benzofuran derivatives, including “4-(7-Ethoxy-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one”, have shown potential anticancer activity, suggesting they could be further developed as chemotherapeutic agents . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Wirkmechanismus

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown significant inhibitory activity against cholinesterase and Aβ self-aggregation .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it can be inferred that multiple pathways may be influenced .

Result of Action

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that the compound may induce changes at both the molecular and cellular levels.

Eigenschaften

IUPAC Name |

4-(7-ethoxy-1-benzofuran-2-yl)-6,8-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O4/c1-4-23-17-7-5-6-14-10-18(24-21(14)17)15-11-19(22)25-20-13(3)8-12(2)9-16(15)20/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCKXNZSZZTTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C(C=C(C=C34)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(3-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B2565799.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2565802.png)

![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)

![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)

![4-Methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2565814.png)